3-Azido-1-(3-methylbenzyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azido-1-[(3-methylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-3-2-4-10(5-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBERNKXRKPQBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Synthesis of 3-Azido-1-(3-methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed potential synthetic route, and a summary of the general biological context for 3-Azido-1-(3-methylbenzyl)azetidine (CAS No. 2097976-95-7). Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide combines available supplier information with established synthetic methodologies for structurally related azetidine derivatives. The document includes a proposed experimental protocol for its synthesis and characterization, alongside a summary of the broad-spectrum biological activities associated with the azetidine scaffold.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₄ | Calculated |
| Molecular Weight | 202.26 g/mol | Calculated |
| CAS Number | 2097976-95-7 | |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
| Solubility | Data not available | - |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of substituted azetidines. A common strategy involves the N-alkylation of an azetidine precursor followed by nucleophilic substitution to introduce the azide group. The following protocol is a proposed methodology based on analogous syntheses.
Synthesis of 1-(3-methylbenzyl)-3-hydroxyazetidine (Intermediate 1)
Materials:
-
3-Hydroxyazetidine hydrochloride
-
3-Methylbenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3-methylbenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-(3-methylbenzyl)-3-hydroxyazetidine.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 1-(3-methylbenzyl)-3-bromoazetidine (Intermediate 2)
Materials:
-
1-(3-methylbenzyl)-3-hydroxyazetidine (Intermediate 1)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve 1-(3-methylbenzyl)-3-hydroxyazetidine (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add carbon tetrabromide (1.5 equivalents) and triphenylphosphine (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 1-(3
3-Azido-1-(3-methylbenzyl)azetidine CAS number 2097976-95-7
CAS Number: 2097976-95-7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited public data exists for this specific compound. This guide is based on established principles of azetidine chemistry and the known roles of its functional groups in medicinal chemistry.
Introduction
Azetidines are a significant class of four-membered nitrogen-containing heterocyclic compounds that have garnered substantial interest in drug discovery. Their rigid, strained ring system offers unique conformational constraints that can lead to improved binding affinity and metabolic stability in drug candidates. The incorporation of an azido group at the 3-position, as seen in 3-Azido-1-(3-methylbenzyl)azetidine, provides a versatile chemical handle for further functionalization, making it a potentially valuable building block in the synthesis of novel therapeutics. This guide provides a comprehensive overview of the available information and a prospective look into the synthesis, properties, and potential applications of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2097976-95-7 | |
| Chemical Name | This compound | |
| Molecular Formula | C₁₁H₁₄N₄ | Inferred |
| Molecular Weight | 202.26 g/mol | Inferred |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Hypothetical Synthesis
No specific synthesis for this compound has been published. However, based on established methods for the synthesis of 3-azidoazetidines, a plausible synthetic route can be proposed. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with an azide source.
A potential synthetic pathway could start from a commercially available or readily synthesized N-protected 3-hydroxyazetidine. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic displacement with sodium azide. The final step would involve the introduction of the 3-methylbenzyl group onto the azetidine nitrogen.
Experimental Protocol: A Proposed Synthesis
Step 1: Protection of 3-Hydroxyazetidine
A solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane) is treated with a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base (e.g., triethylamine) to yield N-Boc-3-hydroxyazetidine.
Step 2: Activation of the Hydroxyl Group
The N-Boc-3-hydroxyazetidine is dissolved in a solvent like pyridine or dichloromethane and cooled. A sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), is added portion-wise to activate the hydroxyl group, forming N-Boc-3-(tosyloxy)azetidine or N-Boc-3-(mesyloxy)azetidine.
Step 3: Azide Introduction
The activated azetidine from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN₃) is added, and the mixture is heated to facilitate the SN2 reaction, yielding N-Boc-3-azidoazetidine.
Step 4: Deprotection
The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane to give 3-azidoazetidine.
Step 5: N-Alkylation with 3-Methylbenzyl Bromide
The deprotected 3-azidoazetidine is reacted with 3-methylbenzyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent such as acetonitrile to afford the final product, this compound.
Below is a visual representation of this proposed synthetic workflow.
The Azide Group: A Cornerstone of Bioorthogonal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide group, a small, abiotic, and highly energetic functional group, has emerged as a central player in the field of bioorthogonal chemistry. Its unique combination of stability in biological systems and specific reactivity with designated partners allows for the precise chemical modification of biomolecules in their native environments. This guide provides a comprehensive overview of the azide group's role in bioorthogonal chemistry, detailing its properties, key reactions, and applications, with a focus on quantitative data and experimental methodologies.
The Azide Group: An Ideal Bioorthogonal Handle
The utility of the azide group in bioorthogonal chemistry stems from a unique set of characteristics that allow it to function as a "chemical reporter"—a functional group that can be introduced into a biological system without perturbing it and then selectively reacted with an external probe.[1]
Key Properties of the Azide Group:
-
Small Size: The azide group is exceptionally small, minimizing potential steric hindrance and perturbations to the structure and function of the biomolecule to which it is attached.[2]
-
Metabolic Stability: Azides are largely stable within the complex metabolic milieu of living cells and organisms, resisting degradation by endogenous enzymes.[2]
-
Abiotic Nature: Azides are absent from most biological systems, ensuring that they do not participate in unwanted side reactions with native cellular components.[2] This orthogonality is a fundamental requirement for any bioorthogonal reaction.[1][2]
-
Specific Reactivity: The azide group exhibits highly selective reactivity with specific functional groups, such as phosphines and alkynes, which are also abiotic.[1][2] This selective reactivity forms the basis of the most widely used bioorthogonal ligation reactions.
Key Bioorthogonal Reactions Involving Azides
Three primary reactions have defined the application of azides in bioorthogonal chemistry: the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Staudinger Ligation
The Staudinger ligation, developed by the Bertozzi group, was the first bioorthogonal reaction to be widely used.[2][3] It is based on the classic Staudinger reaction between an azide and a triarylphosphine.[2][3] In the bioorthogonal version, a modified phosphine containing an electrophilic trap (e.g., a methyl ester) ortho to the phosphorus atom reacts with the azide to form a stable amide bond.[2][3]
Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide-linked product and a phosphine oxide byproduct.[2][4]
Although groundbreaking, the Staudinger ligation suffers from relatively slow reaction kinetics.[1][3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and versatile bioorthogonal reaction.[1][3][5] It is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I), which dramatically accelerates the reaction rate and ensures the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.[1][3]
Mechanism: The copper(I) catalyst facilitates the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the stable triazole product.
The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[2][5] However, it remains a powerful tool for in vitro and ex vivo labeling.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity issues associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[1][5] This reaction utilizes a strained cyclooctyne, which reacts with an azide in a [3+2] cycloaddition without the need for a metal catalyst.[1][3] The release of ring strain in the cyclooctyne provides the driving force for the reaction.[3][5]
Mechanism: SPAAC is a concerted 1,3-dipolar cycloaddition reaction that proceeds readily at physiological temperatures, forming a stable triazole linkage.
SPAAC has become the gold standard for in vivo bioorthogonal labeling due to its biocompatibility and favorable reaction kinetics.[1][7]
Quantitative Comparison of Azide-Based Bioorthogonal Reactions
The choice of a bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes the second-order rate constants for the key azide-based bioorthogonal reactions.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Staudinger Ligation | ~10⁻³ - 10⁻² | Relatively slow kinetics, which can limit its efficiency for detecting low-abundance biomolecules.[8] |
| CuAAC | ~1 - 10² | Very fast reaction rates, but the requirement for a cytotoxic copper catalyst limits its use in living cells.[9] |
| SPAAC (with cyclooctynes) | ~10⁻³ - 1 | Reaction rates vary significantly depending on the specific cyclooctyne used. More strained cyclooctynes exhibit faster kinetics.[8] |
| SPAAC (with DIBAC/DBCO) | ~1 | Aza-dibenzocyclooctynes (DIBAC/DBCO) are commonly used strained alkynes with improved reaction kinetics suitable for in vivo applications.[10] |
| SPAAC (with BARAC) | ~10 | Biarylazacyclooctynones (BARAC) exhibit even faster kinetics but can have reduced stability.[10] |
Applications in Research and Drug Development
The ability to selectively tag biomolecules with azides and subsequently ligate them to probes has revolutionized the study of cellular processes and has significant implications for drug development.
-
Glycan Engineering and Imaging: Azido sugars can be metabolically incorporated into cellular glycans, allowing for their visualization and study in living organisms.[1][7]
-
Protein Labeling and Identification: Azide-containing unnatural amino acids can be incorporated into proteins, enabling their subsequent labeling with fluorescent probes or affinity tags for proteomic studies.[3]
-
Nucleic Acid and Lipid Research: Azide-modified nucleosides and lipids can be used to study DNA replication, transcription, and lipid trafficking.[1][3]
-
Drug Delivery and Targeting: Bioorthogonal chemistry can be used to assemble drug-delivery systems in situ or to target drugs to specific sites within the body.[11]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal chemistry techniques. Below are generalized protocols for the three major azide-based ligation reactions.
Protocol: Staudinger Ligation for Cell Surface Labeling
-
Metabolic Labeling: Incubate cells with an azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for glycan labeling) at a concentration of 25-50 µM in culture medium for 24-48 hours.
-
Cell Preparation: Wash the cells twice with buffer (e.g., PBS, pH 7.4) to remove unincorporated azido sugar.
-
Ligation Reaction: Add a solution of the phosphine-probe conjugate (e.g., phosphine-FLAG) to the cells at a concentration of 100-250 µM in a buffer containing 1% fetal bovine serum.
-
Incubation: Incubate the cells for 1-2 hours at room temperature or 37°C.
-
Washing: Wash the cells three times with buffer to remove unreacted phosphine-probe.
-
Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy, depending on the nature of the probe.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Lysates
-
Sample Preparation: Prepare a cell lysate containing the azide-modified protein of interest.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-probe (e.g., alkyne-biotin) in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.[12]
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.
-
-
Ligation Reaction: In a microcentrifuge tube, combine the cell lysate, alkyne-probe (final concentration 50-100 µM), CuSO₄ (final concentration 0.1-1 mM), and ligand (at a 5-fold molar excess to CuSO₄).[12][13]
-
Initiation: Initiate the reaction by adding the sodium ascorbate solution (final concentration 1-5 mM).[12]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Analysis: The labeled protein can be detected by western blot (if the probe is an epitope tag) or enriched using affinity purification (if the probe is biotin).
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for in vivo Imaging
-
Metabolic Labeling: Administer the azide-modified metabolic precursor to the organism (e.g., via intraperitoneal injection or in the diet). The dosage and duration will depend on the specific precursor and organism.
-
Probe Administration: After a suitable labeling period, administer the strained alkyne-probe conjugate (e.g., DBCO-fluorophore) to the organism.
-
Incubation: Allow time for the probe to distribute throughout the organism and react with the azide-labeled biomolecules. The incubation time will vary depending on the probe's pharmacokinetic properties.
-
Imaging: Image the organism using an appropriate imaging modality (e.g., fluorescence imaging) to visualize the localization of the labeled biomolecules.
Visualizing Bioorthogonal Chemistry Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the core concepts of azide-based bioorthogonal chemistry.
Caption: Mechanism of the Staudinger Ligation.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General workflow for bioorthogonal labeling.
Conclusion
The azide group has proven to be an exceptionally powerful tool in the field of bioorthogonal chemistry. Its unique combination of small size, stability, and specific reactivity has enabled the development of a suite of chemical reactions that allow for the precise and non-perturbative labeling of biomolecules in living systems. From the foundational Staudinger ligation to the highly efficient copper-free click reactions, azide-based bioorthogonal chemistry continues to be a driving force in chemical biology, providing invaluable insights into complex biological processes and paving the way for new diagnostic and therapeutic strategies.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. broadpharm.com [broadpharm.com]
- 13. jenabioscience.com [jenabioscience.com]
Methodological & Application
Application Notes and Protocols: 3-Azido-1-(3-methylbenzyl)azetidine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine moieties are increasingly incorporated into drug candidates due to their favorable physicochemical properties, including improved metabolic stability, aqueous solubility, and three-dimensional diversity. When functionalized with an azide group, these strained four-membered rings become powerful building blocks for click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility. 3-Azido-1-(3-methylbenzyl)azetidine is a versatile reagent for introducing the azetidine scaffold into a wide range of molecules, including small-molecule libraries, peptides, and bioconjugates, via the formation of a stable triazole linkage.
This document provides detailed protocols for the application of this compound in the two most common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Synthesis of this compound
A plausible synthetic route to this compound starts from a commercially available precursor and involves a key azidation step. The workflow is depicted below.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery for the rapid synthesis of compound libraries.
Experimental Workflow: CuAAC
Protocol: CuAAC with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 216 mg, 1.0 mmol) and phenylacetylene (e.g., 112 mg, 1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 19.8 mg, 0.1 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol) in water (1 mL).
-
To the stirred solution of the azide and alkyne, add the CuSO₄ solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), add a saturated aqueous solution of EDTA (10 mL) to the reaction mixture and stir for 30 minutes to chelate the copper.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(1-(3-methylbenzyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole.
Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.
Experimental Workflow: SPAAC
Protocol: SPAAC with a DBCO-PEG Conjugate
Materials:
-
This compound (1.0 equiv)
-
DBCO-PEG₄ (1.0 equiv)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the DBCO-PEG₄ (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, combine the DBCO-PEG₄ solution (e.g., 10 µL, 0.1 µmol) with PBS (e.g., 80 µL).
-
Add the stock solution of this compound (e.g., 10 µL, 0.1 µmol) to the tube.
-
Incubate the reaction mixture at 37 °C. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly used in biological assays or purified by reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes the expected outcomes for the click reactions of this compound with representative alkynes.
| Reaction | Alkyne Partner | Catalyst/Conditions | Reaction Time (h) | Yield (%) |
| CuAAC | Phenylacetylene | 5 mol% CuSO₄, 10 mol% NaAsc, t-BuOH/H₂O, rt | 1-4 | >95 |
| CuAAC | Propargyl alcohol | 5 mol% CuSO₄, 10 mol% NaAsc, t-BuOH/H₂O, rt | 1-3 | >95 |
| SPAAC | DBCO-PEG₄ | PBS, 37 °C | 1-2 | >90 |
| SPAAC | BCN-amine | ACN/H₂O, rt | 0.5-1 | >90 |
Applications in Drug Discovery
The 1,2,3-triazole ring formed through click chemistry is not merely a linker but is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets. The resulting 1-(1-(3-methylbenzyl)azetidin-3-yl)-1H-1,2,3-triazole derivatives are of significant interest in drug discovery for several reasons:
-
Scaffold Hopping and Library Synthesis: The efficiency of click chemistry allows for the rapid generation of large and diverse libraries of azetidine-containing compounds for high-throughput screening.
-
Improved Pharmacokinetics: The azetidine moiety can enhance solubility and metabolic stability, while the triazole ring is generally resistant to metabolic degradation.
-
Bio-conjugation: The SPAAC reaction enables the site-specific labeling of biomolecules with the azetidine-triazole warhead under physiological conditions, facilitating studies in chemical biology and the development of antibody-drug conjugates (ADCs).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel chemical entities for drug discovery and chemical biology. The straightforward and high-yielding nature of its click chemistry reactions, both CuAAC and SPAAC, provides a robust platform for introducing the desirable azetidine scaffold. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors.
Application Notes and Protocols for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 3-Azido-1-(3-methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds rapidly and efficiently without the need for a toxic copper catalyst. This makes it an invaluable tool in chemical biology, drug discovery, and materials science for the conjugation of molecules in complex biological environments. The reaction's driving force is the ring strain of a cyclooctyne, which readily reacts with an azide to form a stable triazole linkage.
This document provides detailed application notes and protocols for the SPAAC of 3-Azido-1-(3-methylbenzyl)azetidine with a generic cyclooctyne, dibenzocyclooctyne (DBCO), a commonly used reagent in SPAAC. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The resulting triazole-linked azetidine product can be a valuable scaffold for the development of novel therapeutics.
Reaction Scheme
The SPAAC reaction between this compound and a DBCO-functionalized molecule (R-DBCO) is depicted below.
Diagram of the general reaction will be provided in the visualizations section.
Quantitative Data Summary
The following tables summarize typical quantitative data for the SPAAC of this compound with an R-DBCO derivative. These values are representative and may vary depending on the specific R group and reaction conditions.
Table 1: Reaction Yields and Purity
| Cyclooctyne Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| DBCO-PEG4-Biotin | Acetonitrile/Water (1:1) | 25 | 1 | >95 | >98 |
| DBCO-Sulfo-NHS Ester | DMSO | 25 | 0.5 | >90 | >95 |
| DBCO-Maleimide | DMF | 37 | 2 | >92 | >97 |
Table 2: Kinetic Data
| Reactant Pair | Solvent | Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound + DBCO-amine | Methanol | 0.8 - 1.2 |
| This compound + DBCO-acid | Water | 0.5 - 0.9 |
Experimental Protocols
Protocol 1: General Procedure for the SPAAC of this compound with a DBCO-Functionalized Molecule
This protocol describes a general method for the conjugation of this compound to a DBCO-containing molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-Biotin)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, DMSO, DMF, or a mixture with water)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stirring apparatus
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule (1.0 - 1.2 equivalents) in the same solvent to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the solution of this compound.
-
Begin stirring the solution.
-
Slowly add the solution of the DBCO-functionalized molecule to the reaction vessel.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at the desired temperature (typically room temperature, 25°C).
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or HPLC. The disappearance of the starting materials and the appearance of the triazole product peak will indicate reaction progression.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 1-4 hours), quench the reaction if necessary (e.g., by adding a scavenger for any excess reagent, though often not required for SPAAC).
-
Remove the solvent under
-
Application Notes and Protocols for Peptide Functionalization with 3-Azido-1-(3-methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the attachment of various moieties to enhance therapeutic properties, facilitate imaging, or probe biological systems. Azetidine-containing peptides are of particular interest as the strained four-membered ring can induce specific secondary structures, such as β-turns, and improve metabolic stability.[1] The use of 3-Azido-1-(3-methylbenzyl)azetidine as a functional handle introduces a bioorthogonal azide group, allowing for selective modification of peptides through click chemistry.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the functionalization of peptides using this compound. The primary method of conjugation is the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4][5]
Key Applications
The introduction of an azido-azetidine moiety into a peptide sequence opens up a wide array of applications:
-
Drug Conjugation: Attachment of small molecule drugs, toxins, or therapeutic oligonucleotides to targeting peptides.
-
Peptide Labeling: Covalent linkage of imaging agents such as fluorophores (e.g., coumarin, fluorescein) or radiolabels for in vitro and in vivo tracking.[6]
-
Bioconjugation: Immobilization of peptides onto surfaces, nanoparticles, or larger biomolecules like antibodies.
-
Pharmacokinetic Modification: Conjugation to polymers like polyethylene glycol (PEG) to improve solubility and circulation half-life.
-
Probing Molecular Interactions: Attachment of biotin or other affinity tags for pull-down assays and interaction studies.[6]
Experimental Overview
The functionalization process can be conceptually divided into two main stages: the incorporation of an alkyne-bearing amino acid into the peptide of interest and the subsequent click reaction with this compound. Alternatively, an azetidine-containing amino acid can be incorporated into the peptide, followed by azidation, although direct incorporation of the azido-azetidine building block is more efficient.
The following diagram outlines the general experimental workflow:
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and functionalization of a model alkyne-containing peptide with this compound via CuAAC and SPAAC.
Table 1: Synthesis of Alkyne-Modified Peptide
| Step | Parameter | Value |
| SPPS | Coupling Efficiency | >99% per cycle |
| Cleavage | Crude Yield | 75-85% |
| Purification | Purity (HPLC) | >98% |
| Characterization | Observed Mass [M+H]⁺ | Matches Theoretical |
Table 2: CuAAC Functionalization of Alkyne-Peptide
| Parameter | Condition 1 | Condition 2 |
| Reactants | ||
| Alkyne-Peptide | 1.0 eq | 1.0 eq |
| This compound | 1.5 eq | 2.0 eq |
| CuSO₄·5H₂O | 0.1 eq | 0.2 eq |
| Sodium Ascorbate | 0.5 eq | 1.0 eq |
| Ligand (THPTA) | 0.5 eq | 1.0 eq |
| Conditions | ||
| Solvent | DMSO/H₂O (1:1) | DMF |
| Temperature | Room Temperature | 40 °C |
| Reaction Time | 1 hour | 30 minutes |
| Results | ||
| Conversion (HPLC) | >95% | >98% |
| Isolated Yield | 85-90% | 88-93% |
| Purity (HPLC) | >97% | >98% |
Table 3: SPAAC Functionalization of Alkyne-Peptide with a Strained Alkyne
| Parameter | Condition 1 | Condition 2 |
| Reactants | ||
| Azide-Peptide | 1.0 eq | 1.0 eq |
| Strained Alkyne (e.g., DBCO-PEG) | 1.2 eq | 1.5 eq |
| Conditions | ||
| Solvent | PBS (pH 7.4) | DMSO |
| Temperature | 37 °C | Room Temperature |
| Reaction Time | 2 hours | 4 hours |
| Results | ||
| Conversion (HPLC) | >90% | >95% |
| Isolated Yield | 80-88% | 85-92% |
| Purity (HPLC) | >96% | >97% |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Reaction vials
-
HPLC system for purification and analysis
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified peptide in DMSO/water (1:1) to a final concentration of 10 mM.
-
Dissolve this compound in DMSO to a final concentration of 50 mM.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 250 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-peptide solution (1.0 equivalent).
-
Add the this compound solution (1.5 equivalents).
-
Add the THPTA solution (0.5 equivalents).
-
Add the CuSO₄·5H₂O solution (0.1 equivalents).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).
-
Vortex the mixture immediately and incubate at room temperature for 1-2 hours. The reaction can be monitored by HPLC.
-
-
Purification:
-
Upon completion, quench the reaction by adding EDTA to chelate the copper.
-
Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the functionalized peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a peptide containing 3-azido-1-(substituted)azetidine with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. This is particularly useful for applications in biological systems where copper toxicity is a concern.[7]
Materials:
-
Peptide functionalized with this compound (synthesized by incorporating the corresponding amino acid during SPPS).
-
DBCO-containing molecule (e.g., DBCO-PEG, DBCO-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO, if needed for solubility)
-
Reaction vials
-
HPLC system for purification and analysis
Procedure:
-
Preparation of Solutions:
-
Dissolve the azido-azetidine peptide in PBS (pH 7.4) to a final concentration of 5 mM. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.
-
Dissolve the DBCO-containing reagent in DMSO to a concentration of 25 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azido-azetidine peptide solution (1.0 equivalent).
-
Add the DBCO-reagent solution (1.2 equivalents).
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 2-4 hours. The reaction progress can be monitored by HPLC.
-
-
Purification and Characterization:
-
Purify the functionalized peptide using reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
Hypothetical Signaling Pathway Application
Peptides functionalized with this compound can be used to create probes for studying cellular signaling pathways. For example, a peptide inhibitor of a specific kinase could be functionalized with a fluorophore via click chemistry to visualize its intracellular localization and interaction with its target.
Conclusion
The functionalization of peptides with this compound provides a robust and versatile platform for the development of sophisticated peptide-based tools and therapeutics. The protocols outlined above for CuAAC and SPAAC offer reliable methods for achieving high-yield conjugation under mild conditions. The unique structural properties of the azetidine ring, combined with the bioorthogonality of the azide group, make this an attractive strategy for researchers in drug development and chemical biology.
References
- 1. jpt.com [jpt.com]
- 2. peptide.com [peptide.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Developing Molecular Probes from 3-Azido-1-(3-methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azido-1-(3-methylbenzyl)azetidine is a versatile chemical scaffold for the development of bespoke molecular probes. Its unique structure, combining a strained azetidine ring with a bioorthogonal azide handle, offers significant potential for applications in chemical biology, drug discovery, and molecular imaging. The azetidine moiety can serve as a core structural element for designing ligands that target specific biological macromolecules, while the azide group enables covalent labeling and detection through highly specific and efficient bioorthogonal reactions.
The primary utility of the azide group lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity within complex biological systems without interfering with native biochemical processes.[3][4] This allows for the precise labeling of target molecules in vitro and in living cells.[2][5]
These application notes provide a framework for utilizing this compound as a foundational building block for creating novel molecular probes. The following sections detail potential applications, hypothetical performance data, and comprehensive experimental protocols.
Potential Applications
-
Target Identification and Validation: By functionalizing the azetidine core to create a bioactive ligand, this compound can be used as a chemical probe to identify and validate its biological targets. After the probe binds to its target protein, the azide group can be used to covalently attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).
-
Cellular Imaging and Tracking: Probes derived from this molecule can be employed to visualize and track the localization and dynamics of their targets within living cells.[5][6] Following incubation with the azide-containing probe, cells can be treated with a fluorophore-alkyne conjugate, leading to covalent labeling and fluorescent visualization of the target.
-
Fragment-Based Drug Discovery (FBDD): The core azetidine scaffold can be used as a starting point in FBDD campaigns. Hits identified from fragment screening can be elaborated with the this compound moiety to enable downstream target engagement and validation studies using click chemistry.
-
Activity-Based Protein Profiling (ABPP): Covalent inhibitors or activity-based probes can be designed around the azetidine scaffold. The integrated azide handle allows for the subsequent fluorescent labeling or enrichment of the targeted enzymes, providing a readout of their activity state.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for a molecular probe derived from this compound, hereafter referred to as "Azetidine Probe-7" (AP7). This data is for illustrative purposes to guide researchers in their experimental design and evaluation.
Table 1: Physicochemical Properties of Azetidine Probe-7 (AP7)
| Property | Value | Method |
| Molecular Weight | 350.45 g/mol | Calculated |
| logP | 2.8 | Calculated (e.g., using ChemDraw) |
| Aqueous Solubility | 150 µM | Shake-flask method |
| pKa | 7.2 | Potentiometric titration |
Table 2: In Vitro Performance of Azetidine Probe-7 (AP7)
| Parameter | Value | Assay |
| Target Binding Affinity (Kd) | 85 nM | Isothermal Titration Calorimetry (ITC) |
| Cell Permeability (Papp) | 1.5 x 10-6 cm/s | PAMPA Assay |
| Metabolic Stability (t1/2) | > 60 min | Human Liver Microsomes |
| Cytotoxicity (CC50) | > 50 µM | MTT Assay (HeLa cells, 24h) |
Table 3: Bioorthogonal Reaction Kinetics of Azetidine Probe-7 (AP7)
| Reaction Type | Reaction Partner | Second-Order Rate Constant (k2) | Conditions |
| CuAAC | DBCO-Fluor 488 | Not Applicable (Catalyzed) | 100 µM CuSO4, 500 µM TBTA, 5 mM Sodium Ascorbate, PBS, 37°C |
| SPAAC | BCN-Fluor 555 | 0.8 M-1s-1 | PBS, 37°C |
| Staudinger Ligation | Phosphine-Biotin | 0.003 M-1s-1 | PBS, 37°C |
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical probe and its application in cellular imaging.
Protocol 1: Synthesis of a Hypothetical Bioactive Probe (Azetidine Probe-7)
This protocol describes a potential synthetic route to functionalize the azetidine core. Note: This is a generalized protocol and may require optimization.
Objective: To couple a carboxylic acid-containing fragment (Fragment-X) to the azetidine nitrogen of a precursor to yield a bioactive probe.
Materials:
-
3-Azido-1H-azetidine (as a precursor)
-
3-Methylbenzyl bromide
-
Fragment-X (a hypothetical carboxylic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, brine, MgSO4, silica gel)
Procedure:
-
Synthesis of this compound: a. Dissolve 3-Azido-1H-azetidine (1.0 eq) in DMF. b. Add DIPEA (2.5 eq) and 3-methylbenzyl bromide (1.2 eq). c. Stir the reaction at room temperature for 16 hours. d. Perform an aqueous workup and purify by column chromatography to yield the title compound.
-
Coupling of Fragment-X (Hypothetical): a. This step assumes a modification of the azetidine scaffold to present a functional group for coupling, or the use of a different starting material. For the purpose of this protocol, we will assume a precursor with a free amine is available for acylation. b. Dissolve Fragment-X (1.0 eq) in DMF. c. Add BOP (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes. d. Add the amine-functionalized azetidine precursor (1.2 eq) to the reaction mixture. e. Stir at room temperature for 12 hours. f. Monitor the reaction by LC-MS. g. Upon completion, perform an aqueous workup and purify by preparative HPLC to yield Azetidine Probe-7.
Protocol 2: Live-Cell Imaging using Azetidine Probe-7 and SPAAC
Objective: To visualize the subcellular localization of the target of AP7 in living cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Azetidine Probe-7 (AP7)
-
BCN-Fluor 555 (or other strained alkyne fluorophore)
-
Hoechst 33342
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture and Plating: a. Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator. b. Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Probe Labeling: a. Prepare a 10 mM stock solution of AP7 in DMSO. b. Dilute the AP7 stock solution in pre-warmed culture medium to a final concentration of 10 µM. c. Remove the old medium from the cells and add the AP7-containing medium. d. Incubate the cells for 4 hours at 37°C.
-
Wash and Fluorophore Reaction: a. Remove the AP7-containing medium and wash the cells three times with warm PBS. b. Prepare a 1 mM stock solution of BCN-Fluor 555 in DMSO. c. Dilute the BCN-Fluor 555 stock in pre-warmed culture medium to a final concentration of 5 µM. d. Add the BCN-Fluor 555-containing medium to the cells. e. Incubate for 30 minutes at 37°C, protected from light.
-
Counterstaining and Imaging: a. Wash the cells three times with warm PBS. b. Add medium containing Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nuclei. c. Replace with fresh PBS or imaging buffer. d. Image the cells using a confocal microscope with appropriate laser lines and filters for Hoechst 33342 and the chosen fluorophore (e.g., 555 nm excitation for Fluor 555).
Visualizations
The following diagrams illustrate key conceptual and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. escholarship.org [escholarship.org]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Azido-1-(3-methylbenzyl)azetidine
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the purification of 3-Azido-1-(3-methylbenzyl)azetidine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel (230-400 mesh) is the most common and recommended stationary phase for the column chromatography of azetidine derivatives.[1] However, because azetidines contain a basic nitrogen atom, they can sometimes interact strongly with the acidic nature of silica gel, leading to tailing or decomposition.[2] If such issues arise, consider using deactivated (neutral) silica or basic alumina.[2][3]
Q2: How do I select the optimal mobile phase (eluent)?
A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate.[2] For this compound, which is a relatively non-polar molecule, start with a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent like ethyl acetate.[1][4] Begin with a low polarity mixture (e.g., 10:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.
Q3: How can I visualize the compound on a TLC plate?
A3: There are several methods to visualize this compound:
-
UV Light: The 3-methylbenzyl group contains an aromatic ring, which should be visible under short-wave UV light (254 nm) on a TLC plate with a fluorescent indicator (F254).[1]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for organic compounds and will react with the azetidine and azide functional groups.[1]
-
Azide-Specific Staining: For definitive identification of azide-containing spots, a two-step method can be used. First, dip the TLC plate in a solution of triphenylphosphine (PPh₃) to reduce the azide to an amine. After drying, dip the plate in a ninhydrin solution and heat to develop a colored spot.[5]
Q4: Is this compound stable on silica gel?
A4: While many azetidine derivatives are stable on silica, the basicity of the nitrogen atom and the reactivity of the azide group can sometimes lead to degradation on acidic silica gel.[2] To check for stability, spot the crude material on a silica TLC plate, and then spot it again at the same point after 1-2 hours. Develop the plate and check if any new spots (degradation products) have appeared at the baseline or elsewhere. This is sometimes referred to as 2D TLC.[2]
Q5: What are the primary safety concerns when handling this compound?
A5: Organic azides are potentially energetic compounds. While small-molecule azides like this are generally less sensitive than heavy metal azides, precautions are necessary.
-
Avoid Heat: Do not heat the compound unnecessarily. Remove solvent under reduced pressure at low temperatures.[6]
-
Avoid Heavy Metals: Do not use spatulas or equipment made of copper, lead, or brass. Contact with these metals can form highly explosive metal azides.[7]
-
Toxicity: Sodium azide, a related compound, is highly toxic. Handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Experimental Protocols
Protocol 1: Determining Optimal Eluent via TLC
-
Prepare several TLC developing chambers with different solvent systems of varying polarity (see Table 1).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate (60F-254).
-
Place the TLC plate in a developing chamber and allow the eluent to travel up the plate.
-
Once the solvent front is near the top, remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using UV light and/or a chemical stain.
-
Calculate the Rf value for the product spot in each solvent system. The optimal system will give an Rf value between 0.2 and 0.3.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent solvent and carefully pipette it onto the top of the silica bed.[9]
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a different, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin the flow. Start with a low-polarity solvent mixture and, if necessary, gradually increase the polarity (gradient elution) to move the compound down the column.[2]
-
Fraction Collection & Analysis: Collect the eluting solvent in a series of test tubes or vials. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Recommended Starting Ratio (v/v) | Polarity | Notes |
|---|---|---|---|
| Hexane : Ethyl Acetate | 10 : 1 | Low | A standard system for compounds of moderate polarity. Gradually increase ethyl acetate (e.g., 8:1, 5:1) to increase elution strength.[1] |
| Cyclohexane : Ethyl Acetate | 10 : 1 | Low | Similar to Hexane:EtOAc; sometimes provides better separation.[4] |
| Dichloromethane (DCM) | 100% | Medium | Can be used alone or with a small amount of methanol for more polar impurities. |
| Toluene : Acetone | 100 : 1 | Low | A less common system that can be effective for specific separations.[4] |
Visualizations
Caption: Experimental workflow for column chromatography.
Troubleshooting Guide
Q: My compound is streaking or "tailing" on the column and TLC plate. What should I do?
A: Tailing is often caused by the interaction of the basic azetidine nitrogen with acidic sites on the silica gel.[2]
-
Solution 1: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent. This will neutralize the acidic sites and improve peak shape.
-
Solution 2: Switch to a neutral stationary phase like deactivated silica gel or basic alumina, which is less likely to cause tailing with basic compounds.[3]
Q: The compound is not moving from the origin (Rf = 0), even with a more polar solvent system.
A: This indicates very strong binding to the stationary phase or potential decomposition at the origin.
-
Solution 1: Check for compound stability on silica as described in FAQ A4. If it's decomposing, you must use a different stationary phase like alumina.[2]
-
Solution 2: If the compound is stable but very polar, a more aggressive solvent system may be needed. Try a system containing methanol, such as 1-5% methanol in dichloromethane.[2] For highly basic compounds, a system like 5% of (10% ammonium hydroxide in methanol) mixed in dichloromethane can be effective.[2]
Q: I cannot separate my product from a close-running impurity.
A: This requires optimizing the selectivity of your chromatography.
-
Solution 1: Use a shallower solvent gradient during elution. A slow, gradual increase in polarity often improves the separation of compounds with similar Rf values.
-
Solution 2: Try a different solvent system. Changing the solvents (e.g., from Hexane:Ethyl Acetate to Toluene:Acetone) can alter the interactions with the stationary phase and may resolve the two compounds.
Q: The column flow rate is very slow or has stopped completely.
A: This can be caused by several factors.
-
Cause 1: Column Packed Too Tightly: Fine silica particles may be clogging the column frit. Ensure you are using the correct mesh size and not applying excessive pressure.
-
Cause 2: Sample Precipitation: The compound may have precipitated at the top of the column if it is not soluble in the eluent.[2] In this case, you may need to unpack the column or try to redissolve the material with a stronger solvent, though this may compromise the separation.
-
Cause 3: Air Bubbles: Air trapped in the column can impede solvent flow.[8] Ensure the column never runs dry.
Caption: Troubleshooting decision tree for common issues.
References
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 3-Azido-1-(3-methylbenzyl)azetidine
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 3-Azido-1-(3-methylbenzyl)azetidine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is a three-step synthesis. It begins with the cyclization of a suitable precursor, such as epichlorohydrin with 3-methylbenzylamine, to form 1-(3-methylbenzyl)azetidin-3-ol. The resulting hydroxyl group is then activated by converting it into a good leaving group, typically a mesylate or tosylate. Finally, a nucleophilic substitution reaction with an azide salt, such as sodium azide (NaN₃), yields the target compound.
Q2: What are the critical safety precautions when working with organic azides?
A2: Organic azides, especially those with low molecular weight, are potentially explosive and should be handled with extreme care.
-
Avoid Heat and Shock: Do not heat the compound unnecessarily or subject it to mechanical shock.[1]
-
Use Appropriate Solvents: Avoid using halogenated solvents like dichloromethane for reactions involving azide salts, as this can form highly explosive diazidomethane.[1] Skin-permeable solvents like DMSO should also be avoided with toxic reagents like NaN₃.[1]
-
Quenching: Ensure any residual azide reagent is properly quenched during the workup. Acidic conditions should be avoided during workup as they can generate highly toxic and explosive hydrazoic acid (HN₃).[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent system. The polarity can be adjusted based on TLC analysis of the crude reaction mixture.
Q4: What is the stability of the final azide product?
A4: While organic azides are energetic, this compound is generally stable enough for storage and subsequent reactions if kept cool and protected from light. For long-term storage, it is advisable to keep it as a solution in a suitable solvent or at low temperatures. It is best practice to use the azide product promptly in the next synthetic step.[2]
Troubleshooting Guide
Problem 1: Low yield or failure in the synthesis of the intermediate, 1-(3-methylbenzyl)azetidin-3-ol.
-
Possible Cause A: Polymerization of Epichlorohydrin.
-
Solution: This is a common side reaction. Ensure that the 3-methylbenzylamine is added slowly to the epichlorohydrin at a controlled, low temperature (e.g., 0 °C) to minimize polymerization and favor the desired nucleophilic addition.
-
-
Possible Cause B: Inefficient Cyclization.
-
Solution: The cyclization step to form the azetidine ring often requires heating in a suitable solvent (e.g., methanol or ethanol) after the initial addition. Ensure the reaction is heated for a sufficient duration, monitoring progress by TLC or LC-MS. The choice of base for the cyclization is also crucial; sodium hydroxide or sodium methoxide are commonly employed.
-
Problem 2: The activation of the hydroxyl group (mesylation/tosylation) is incomplete.
-
Possible Cause A: Insufficient Reagents or Reaction Time.
-
Solution: Ensure at least 1.1 to 1.5 equivalents of the activating agent (methanesulfonyl chloride or p-toluenesulfonyl chloride) and the base (e.g., triethylamine or pyridine) are used. The reaction should be run at 0 °C to room temperature and monitored by TLC until the starting alcohol is fully consumed.
-
-
Possible Cause B: Degradation of Reagents.
-
Solution: Methanesulfonyl chloride and p-toluenesulfonyl chloride are sensitive to moisture. Use freshly opened bottles or ensure they have been stored properly in a desiccator. Triethylamine should be distilled before use to remove any water or other impurities.
-
Problem 3: Multiple products are observed after the azide substitution step.
-
Possible Cause A: Formation of an Elimination Byproduct.
-
Description: The primary side reaction is often the E2 elimination of the mesylate/tosylate to form the alkene, 1-(3-methylbenzyl)azet-2-ene or 1-(3-methylbenzyl)azet-3-ene. This is favored by high temperatures.
-
Solution: Perform the azide substitution at the lowest effective temperature. While some heating is often necessary, avoid excessive temperatures or prolonged reaction times. A typical starting point is 60-80 °C in a polar aprotic solvent like DMF or DMSO.
-
-
Possible Cause B: Ring-Opening of the Azetidine.
-
Description: The strained four-membered ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh conditions.[3][4] This can lead to various linear amine byproducts.
-
Solution: Use milder reaction conditions. Ensure the reaction is not overly concentrated and that the temperature is carefully controlled. Using a phase-transfer catalyst in a biphasic system can sometimes allow for lower reaction temperatures.
-
-
Possible Cause C: Residual Starting Material.
-
Description: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or slightly elevate the temperature, while balancing the risk of elimination. Ensure an adequate excess of sodium azide (typically 1.5 to 3 equivalents) is used to drive the reaction to completion.
-
Summary of Reaction Conditions
The following table summarizes typical conditions for each step of the synthesis. Yields are representative for N-aryl/benzyl azetidine syntheses and may vary.
| Step | Reagents & Solvents | Temperature | Time | Typical Yield |
| 1. Azetidin-3-ol Formation | 3-methylbenzylamine, Epichlorohydrin, NaOH, Methanol/Water | 0 °C to Reflux | 12-24 h | 40-60% |
| 2. Mesylation (Activation) | 1-(3-methylbenzyl)azetidin-3-ol, MsCl, Et₃N, Dichloromethane | 0 °C to RT | 2-4 h | 85-95% |
| 3. Azide Substitution | Azetidin-3-yl mesylate, NaN₃, DMF | 60-80 °C | 6-18 h | 70-90% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-methylbenzyl)azetidin-3-ol
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbenzylamine (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Add epichlorohydrin (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 18 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, gradient elution with 5-10% methanol in dichloromethane) to yield the title compound.
Protocol 2: Synthesis of 1-(3-methylbenzyl)azetidin-3-yl methanesulfonate
-
Dissolve 1-(3-methylbenzyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Dissolve the crude 1-(3-methylbenzyl)azetidin-3-yl methanesulfonate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 2.0 eq) to the solution.
-
Heat the mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the final product.
Visual Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Competing reaction pathways during the azide substitution step.
Caption: A logical workflow for troubleshooting side reactions in the azide synthesis.
References
- 1. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Click Reactions with 3-Azido-1-(3-methylbenzyl)azetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 3-Azido-1-(3-methylbenzyl)azetidine. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during click reactions with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Cu(I) catalyst is essential for the reaction and can be oxidized to inactive Cu(II) by dissolved oxygen.[1][2] | - Ensure proper degassing of solvents and reagents.[3] - Add a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II).[4][5] - Use a stabilizing ligand for the copper catalyst, such as TBTA or THPTA.[1][6] |
| Steric Hindrance: The bulky 3-methylbenzyl group and the azetidine ring may sterically hinder the approach of the alkyne to the azide.[7][8] | - Increase the reaction temperature. - Prolong the reaction time.[9] - Use a less sterically hindered alkyne partner if possible. | |
| Poor Solubility of Reagents: One or more components (azide, alkyne, catalyst) may not be fully dissolved in the chosen solvent. | - Use a co-solvent system (e.g., DMSO/water, t-BuOH/water) to improve solubility.[10] - Screen different solvents to find one that dissolves all components.[11][12] | |
| Incorrect Reagent Stoichiometry: An inappropriate ratio of azide to alkyne can lead to incomplete conversion. | - Typically, a slight excess of one reagent (often the less precious one) is used. An optimal ratio is often found to be 1:1.[9] | |
| Presence of Side Products | Oxidative Homocoupling of Alkyne: In the presence of oxygen, the copper catalyst can promote the dimerization of the alkyne (Glaser coupling).[13] | - Thoroughly degas the reaction mixture. - Use a sufficient amount of reducing agent (sodium ascorbate).[4] - Employ a copper-stabilizing ligand. |
| Decomposition of Azide: Azides can be sensitive to prolonged heating or certain reaction conditions. | - Avoid excessively high temperatures. - Minimize reaction time by optimizing other parameters. | |
| Difficulty in Product Purification | Removal of Copper Catalyst: Residual copper can be difficult to remove and may interfere with downstream applications.[2] | - Use a copper chelating resin (e.g., Cuprisorb™) or wash with a solution of EDTA.[10] - For larger molecules, precipitation or size exclusion chromatography can be effective.[3] |
| Separation from Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging. | - Use scavenger resins to remove excess azide or alkyne.[14] - Optimize the reaction to drive it to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the copper-catalyzed click reaction?
A1: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a catalytic cycle involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, after protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[5]
Q2: What are the recommended starting conditions for a click reaction with this compound?
A2: A good starting point for optimizing your reaction is to use a 1:1 to 1:1.2 molar ratio of your azide to the alkyne. The reaction can be performed at room temperature in a variety of solvents, with mixtures of water and organic solvents like DMSO or t-BuOH being common.[10] A typical catalytic system consists of a copper(II) salt (like CuSO₄) as a precursor, which is reduced in situ to the active Cu(I) species by an excess of sodium ascorbate.[5] The use of a copper-stabilizing ligand is highly recommended.[1]
| Component | Typical Concentration / Ratio |
| This compound | 1 equivalent |
| Alkyne | 1 - 1.2 equivalents |
| CuSO₄·5H₂O | 1 - 5 mol% |
| Sodium Ascorbate | 5 - 10 mol% (or in excess) |
| Ligand (e.g., THPTA) | 5 equivalents relative to copper[15] |
| Solvent | e.g., H₂O/t-BuOH (1:1), DMSO |
Q3: How can I monitor the progress of my click reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the triazole product.
Q4: The reaction is very slow. What can I do to increase the rate?
A4: If your reaction is proceeding slowly, several factors could be at play.
-
Increase Temperature: Gently heating the reaction can often increase the rate, although care should be taken to avoid decomposition of the azide.
-
Increase Catalyst Loading: Increasing the concentration of the copper catalyst and ligand can accelerate the reaction.[10]
-
Use an Accelerating Ligand: Ligands such as TBTA or THPTA not only protect the catalyst from oxidation but also significantly accelerate the reaction rate.[4][16]
-
Solvent Choice: The choice of solvent can have a significant impact on the reaction rate. Some reactions are accelerated in water or aqueous mixtures.[5]
Q5: I suspect my starting materials or reagents are the problem. How can I test them?
A5: To troubleshoot issues with your reagents, you can perform a control reaction with a model system. For instance, you can react your this compound with a simple, known-to-be-reactive alkyne like phenylacetylene. Conversely, you can test your alkyne with a simple azide like benzyl azide. This will help you identify which of your starting materials might be problematic. It is also good practice to use freshly prepared solutions of sodium ascorbate, as it can degrade over time.[17]
References
- 1. broadpharm.com [broadpharm.com]
- 2. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 3. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced clickability of doubly sterically-hindered aryl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]
- 9. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins | Semantic Scholar [semanticscholar.org]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
challenges in handling and storing organic azides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organic azides. The information is presented in a question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stability and Hazard Assessment
Q1: How can I determine if the organic azide I plan to synthesize or use is stable?
A1: The stability of an organic azide is crucial and depends on its chemical structure.[1] You should assess its stability using the following two key guidelines before proceeding:
-
Carbon to Nitrogen Ratio (C/N): The ratio of carbon (and oxygen) atoms to nitrogen atoms is a primary indicator of stability.[2][3] A higher ratio generally indicates greater stability.
-
Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group, like an azide, provides sufficient dilution to render the compound relatively safe.[1][3]
Q2: My organic azide has a low Carbon-to-Nitrogen ratio. What precautions should I take?
A2: Low C/N ratio azides are potentially explosive and require stringent safety measures.[4]
-
Never Isolate: Organic azides with a C/N ratio of less than 1 should never be isolated.[2][5] If synthesized, they should be used immediately as transient intermediates in the reaction mixture.[2]
-
Small Scale: For azides with a C/N ratio between 1 and 3, synthesis should be performed on a small scale (maximum of 5 grams).[2]
-
Dilution: These azides should be stored as dilute solutions (no more than 1 M concentration).[1][2]
-
Storage: Store at low temperatures (below room temperature, ideally at -18°C) and in the dark.[1][4][6]
Handling and Personal Protective Equipment (PPE)
Q3: What are the essential PPE and engineering controls for working with organic azides?
A3: Due to their toxicity and potential for explosion, handling organic azides requires specific safety equipment and practices.
-
Engineering Controls: Always handle organic azides in a chemical fume hood with the sash positioned as low as possible.[7] The use of a blast shield is highly recommended.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield are necessary, especially when a splash hazard is present.[7]
-
Gloves: Nitrile gloves provide adequate protection for incidental contact. For tasks with a higher risk of skin contact, consider using Silver Shield gloves under nitrile gloves.[7][8]
-
Lab Coat: A flame-resistant lab coat is required.[7]
-
Q4: I accidentally used a metal spatula to transfer an organic azide. What are the risks and what should I do?
A4: Using metal utensils with azides is extremely dangerous. Azides can react with metals to form highly unstable and shock-sensitive metal azides.[1][9]
-
Immediate Action: If you have used a metal spatula, carefully and gently remove it from the azide-containing vessel. Avoid any friction or impact.
-
Observation: Monitor the spatula and the azide compound for any signs of reaction (e.g., color change, gas evolution) from a safe distance behind a blast shield.
-
Decontamination: The metal spatula should be decontaminated according to your institution's hazardous waste procedures for reactive chemicals. Do not attempt to clean it with common solvents without consulting your safety officer.
-
Prevention: Always use non-metallic spatulas (e.g., plastic, ceramic) for handling azides.[4][10]
Storage and Incompatibilities
Q5: What are the proper storage conditions for organic azides?
A5: Proper storage is critical to prevent decomposition and accidents.
-
Temperature: Store synthesized azides below room temperature, ideally in a freezer at -18°C.[1][6][7]
-
Light: Protect from light by storing in amber containers.[1]
-
Inert Atmosphere: For particularly sensitive azides, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Labeling: All containers with azides must be clearly labeled with the chemical name, concentration, date of synthesis, and appropriate hazard warnings.[4]
Q6: I need to run a reaction with an organic azide. Which solvents and reagents should I absolutely avoid?
A6: Organic azides are incompatible with several common laboratory chemicals, and mixing them can lead to violent reactions.
-
Acids: Avoid strong acids and even aqueous acidic conditions, as they can react with residual inorganic azides to form the highly toxic and explosive hydrazoic acid (HN₃).[1][2]
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane (DCM) or chloroform.[1][4][9] They can react to form extremely unstable di- and tri-azidomethane.[1][4]
-
Heavy Metals: Avoid contact with heavy metals and their salts (e.g., copper, lead, mercury) as they can form dangerously explosive heavy metal azides.[2][9]
-
Strong Oxidizing and Reducing Agents: Exercise caution when using strong oxidizing or reducing agents, as they can initiate decomposition.
Experimental Procedures
Q7: My "click" reaction is not working as expected. What are some common issues?
A7: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, several factors can lead to poor results.[11]
-
Catalyst Issues: The copper(I) catalyst can be oxidized to the inactive copper(II) species. Ensure you are using a reliable source of Cu(I) or a reducing agent (e.g., sodium ascorbate) to generate it in situ.
-
Ligand Effects: The choice of ligand for the copper catalyst can significantly impact the reaction rate and efficiency.
-
Interfering Functional Groups: Other functional groups in your starting materials might be coordinating with the copper catalyst, inhibiting the reaction.
-
Cellular Environments: In biological systems, endogenous molecules and metal ions can interfere with the click reaction.[12]
Q8: I need to purify my organic azide. What methods are safe to use?
A8: Purification of organic azides must be approached with caution, as some standard techniques are hazardous.
-
Avoid: Never use distillation or sublimation for purification.[4] The application of heat and pressure can lead to explosive decomposition. Rotary evaporation to concentrate azide solutions should also be avoided, especially for compounds with a low C/N ratio.[2][5]
-
Recommended:
-
Extraction: Liquid-liquid extraction is a safe method for initial purification.
-
Precipitation/Crystallization: If the azide is a solid, precipitation or recrystallization from an appropriate solvent system at low temperatures can be effective.[4][13]
-
Chromatography: Column chromatography can be used for azides that are sufficiently stable (satisfy the C/N ratio and Rule of Six).[14] However, be aware that the stationary phase could potentially contribute to decomposition.
-
Waste Disposal
Q9: How should I dispose of organic azide waste?
A9: Azide-containing waste must be handled as hazardous and segregated from other waste streams.[2][6]
-
Separate Waste Container: Always use a designated and clearly labeled waste container for all azide-containing materials.[2]
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Avoid Mixing: Do not mix azide waste with acidic waste, as this will generate toxic and explosive hydrazoic acid.[1] Also, keep it separate from waste containing heavy metals or halogenated solvents.[7]
-
Quenching: Before disposal, it is often recommended to convert the organic azide to a more stable derivative, such as an amine, through reduction.[1]
-
Institutional Procedures: Follow your institution's specific chemical waste disposal program for azides.[1]
Quantitative Data Summary
| Stability Guideline | Recommendation | Reference |
| Carbon to Nitrogen Ratio (C/N) | ||
| (NC + NO) / NN ≥ 3 | Can be isolated and stored in pure form (e.g., n-nonyl azide, up to 20g). | [2][6] |
| 1 < C/N < 3 | Can be synthesized and isolated, but should be stored in solution (≤ 1M) at low temperature, in small quantities (≤ 5g). | [2][5] |
| C/N < 1 | Should never be isolated. Can be synthesized as a transient intermediate in small quantities (≤ 1g). | [2][5] |
| Rule of Six | At least six carbon atoms per energetic functional group (e.g., azide) provides relative stability. | [1][3] |
Experimental Protocols
General Protocol for Safe Handling of a Newly Synthesized Organic Azide
-
Hazard Assessment: Before synthesis, thoroughly assess the stability of the target azide using the Carbon to Nitrogen Ratio and the Rule of Six. Review all safety data sheets (SDS) for the reagents to be used.[1]
-
Engineering Controls & PPE: Set up the experiment in a certified chemical fume hood. Ensure a blast shield is in place. Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield, and suitable chemical-resistant gloves.[7]
-
Synthesis:
-
Work-up and Purification:
-
Storage: If the azide needs to be stored, dissolve it in a suitable solvent at a concentration of no more than 1M and store it in a clearly labeled, sealed amber container in a freezer at -18°C.[1][2]
-
Waste Disposal: Segregate all azide-containing waste into a dedicated, labeled container.[2] Neutralize any residual reactive reagents before adding to the waste container, following established laboratory procedures.
Visualizations
Caption: Decision workflow for assessing organic azide stability.
Caption: Workflow for the safe handling of organic azides.
Caption: Factors contributing to the instability of organic azides.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. ucd.ie [ucd.ie]
- 5. uvic.ca [uvic.ca]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Organic azide - Wikipedia [en.wikipedia.org]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
preventing decomposition of 3-Azido-1-(3-methylbenzyl)azetidine
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and use of 3-Azido-1-(3-methylbenzyl)azetidine, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound, like other organic azides, is primarily initiated by exposure to heat, light, and acid.[1][2][3][4] Mechanical shock or friction can also lead to decomposition, especially in its pure, isolated form.[5][6] The strained azetidine ring may also contribute to instability under certain conditions, particularly in acidic environments.[7]
Q2: How can I safely store this compound to prevent decomposition?
A2: To ensure stability, this compound should be stored at low temperatures, preferably at or below 0°C, and protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.[3][8][9] It is advisable to store it as a solution (not exceeding 1 M) rather than a neat solid to minimize shock sensitivity.[3][5] The storage area should be free of acids and heavy metals.[3]
Q3: What is the "Rule of Six" and does this compound comply with it?
A3: The "Rule of Six" is a general guideline for the stability of energetic compounds, which states that there should be at least six carbon atoms for each energetic group (like an azide).[3] this compound has the molecular formula C11H14N4. With 11 carbons and one azide group, it complies with this rule, suggesting it has a degree of stability compared to smaller organic azides. However, this rule is a general guideline and does not guarantee stability under all conditions.
Q4: Are there any solvents I should avoid when working with this compound?
A4: Yes. Halogenated solvents such as dichloromethane (DCM) and chloroform should be avoided as they can react with azides to form highly explosive di- and tri-azidomethane.[3][5][8][9] Strong acids should also be avoided as they can protonate the azide group, leading to the formation of highly toxic and explosive hydrazoic acid.[3][10]
Q5: How should I handle spills or dispose of residual this compound?
A5: Small spills should be absorbed onto an inert material like vermiculite or sand. The contaminated material should then be treated with a reducing agent to convert the azide to a non-energetic amine before disposal. A common method is to use a solution of sodium nitrite in a weakly acidic medium to destroy the azide.[10] For disposal of residual material, it is recommended to convert the azide to the corresponding amine by reduction.[3][11] Common reduction methods include treatment with triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.[11][12][13]
Troubleshooting Guides
Issue 1: Unexpected Product Formation or Low Yield in Reactions
Possible Cause: Decomposition of the starting material, this compound, due to experimental conditions.
Troubleshooting Steps:
-
Protect from Light: Ensure the reaction is carried out in a vessel protected from light, for example, by wrapping it in aluminum foil. Even ambient laboratory light can cause photolytic decomposition of organic azides.[14][15][16]
-
Control Temperature: Maintain the recommended reaction temperature. Avoid excessive heating, as thermal decomposition can occur. If possible, run the reaction at a lower temperature for a longer duration.[1][2][17]
-
Check pH: Ensure the reaction medium is not acidic. If acidic conditions are necessary for a subsequent step, consider if the azide can be introduced later in the synthetic sequence.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components, especially if radical pathways are possible upon decomposition.
Issue 2: Evidence of Gaseous Evolution (Bubbling) from Stored Material
Possible Cause: Slow decomposition of the azide, leading to the formation of nitrogen gas.
Troubleshooting Steps:
-
Immediate Cooling: Carefully cool the sample in an ice bath to reduce the rate of decomposition.
-
Ventilation: Ensure the material is in a well-ventilated area, such as a fume hood, to prevent the buildup of nitrogen gas and potentially explosive hydrazoic acid vapor.
-
Check Storage Conditions: Verify that the material has been stored at the correct temperature and protected from light.
-
Safe Quenching: If decomposition is suspected, the material should be carefully and slowly added to a solution of a reducing agent (e.g., triphenylphosphine in a suitable solvent) to convert the remaining azide to the more stable amine.
Data Presentation
Table 1: General Stability of Organic Azides Under Various Conditions
| Condition | Observation | Recommended Precautions | References |
| Thermal Stress | Decomposition rate increases with temperature. Can be explosive. | Avoid unnecessary heating. Use the lowest effective temperature for reactions. | [1][2][17] |
| Photolytic Stress | Decomposition can occur even under ambient laboratory light, leading to imine and aldehyde formation. | Protect from light using amber vials or by wrapping containers in foil. | [14][15][16] |
| Acidic pH | Protonation can lead to the formation of explosive hydrazoic acid. Can catalyze ring-opening of the azetidine. | Avoid acidic conditions. Use buffered solutions if pH control is necessary. | [3][7][10] |
| Mechanical Shock | Neat solids can be shock-sensitive and decompose explosively. | Handle with care. Avoid using metal spatulas. Store as a solution when possible. | [6] |
| Presence of Metals | Heavy metals can form highly sensitive and explosive metal azides. | Use non-metal utensils. Avoid contact with copper, lead, and other heavy metals. | [3] |
| Presence of Halogenated Solvents | Can form explosive di- and tri-azidomethane. | Do not use solvents like dichloromethane or chloroform. | [3][5][8][9] |
Experimental Protocols
Protocol 1: Safe Quenching of this compound via Staudinger Reduction
This protocol describes the conversion of the azide to the corresponding amine for safe disposal or for synthetic purposes.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.1 equivalents) in THF to the cooled azide solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the azide. The formation of the aza-ylide can be monitored.
-
Slowly add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the aza-ylide to the amine and triphenylphosphine oxide.
-
The resulting amine solution is now significantly more stable and can be worked up for purification or disposed of according to institutional guidelines.
Mandatory Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting the decomposition of the azide compound.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucd.ie [ucd.ie]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 10. Azide - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic azide - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by azide reduction [organic-chemistry.org]
- 14. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
avoiding unwanted side products in azide-alkyne cycloadditions
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid unwanted side products in both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloadditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: The most prevalent side products in CuAAC reactions include:
-
Alkyne Homocoupling: Oxidative dimerization of terminal alkynes, leading to the formation of a diacetylene byproduct. This is often promoted by the presence of oxygen.[1]
-
Thioalkynes and Thiotriazoles: In the context of bioconjugation, free cysteine thiols can react with terminal alkynes to form thioalkynes or participate in a copper-catalyzed reaction with the azide and alkyne to form thiotriazoles. These can be a significant source of background signal in proteomic studies.[2]
-
Biomolecule Degradation: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS). These ROS can lead to the oxidation and degradation of sensitive amino acid residues such as histidine, arginine, cysteine, and methionine.[3]
-
Radical-Radical Coupling: Undesirable coupling of radical intermediates can occur, leading to ill-defined products and reduced yield of the desired triazole.[4]
Q2: My CuAAC reaction is giving low or no yield. What are the potential causes?
A2: Several factors can contribute to low or no product formation in a CuAAC reaction:
-
Inaccessible Reactants: One of the reactants, particularly if it is part of a large biomolecule or polymer, may have its azide or alkyne functionality buried within a folded structure, making it sterically inaccessible.[5][6]
-
Catalyst Sequestration: If your reaction involves proteins, DNA, or other molecules with metal-binding motifs (like histidine-rich sequences), the copper catalyst can be sequestered, rendering it inactive for the cycloaddition.[6][7]
-
Poor Reagent Quality: Azides and alkynes can degrade over time. It is crucial to use high-purity reagents. The copper source and reducing agent should also be of high quality.
-
Incorrect Reagent Stoichiometry: The ratio of reactants, ligand to copper, and reducing agent can significantly impact the reaction efficiency.
-
Oxygen Sensitivity: While the use of a reducing agent helps, excessive oxygen can still lead to the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state and promote alkyne homocoupling.[1]
Q3: How can I minimize side reactions in my CuAAC experiments?
A3: To minimize unwanted side products, consider the following strategies:
-
Use a Ligand: Copper-coordinating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state, increase the reaction rate, and reduce biomolecule degradation.[3]
-
Add Scavengers: For reactions with proteins, adding aminoguanidine can act as a surrogate for arginine and protect it from modification.[3]
-
Control Reagent Addition: It is recommended to pre-mix the copper sulfate and ligand before adding them to the solution containing the azide and alkyne. The reducing agent, such as sodium ascorbate, should be added last to initiate the reaction.[7]
-
Deoxygenate Solutions: For particularly sensitive reactions, deoxygenating the reaction mixture by bubbling with an inert gas (like argon or nitrogen) can minimize oxidative side reactions.
-
Optimize Reaction Conditions: Adjusting parameters such as solvent, temperature, and pH can have a significant impact on minimizing side reactions. Aqueous conditions or benign solvents are often preferred.[8][9]
Q4: What are the main challenges associated with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A4: While SPAAC avoids the issue of copper cytotoxicity, it has its own set of challenges:
-
Slower Reaction Kinetics: Compared to CuAAC, SPAAC reactions can be significantly slower, which may be a limitation for certain applications requiring rapid conjugation.[10]
-
Cyclooctyne Reagent Synthesis: The synthesis of strained cyclooctynes can be complex, multi-step, and result in low yields, making the reagents expensive.[11]
-
Side Reactions with Thiols: Some strained alkynes, particularly cyclooctynes, are known to react with free thiols (e.g., from cysteine residues) via a thiol-yne mechanism.[3]
-
Lack of Regiospecificity: The uncatalyzed nature of SPAAC can lead to the formation of a mixture of regioisomers (1,4- and 1,5-substituted triazoles), although the strain in the cyclooctyne often favors one isomer.[3]
Q5: How do I remove the copper catalyst after my CuAAC reaction?
A5: Residual copper can be cytotoxic and interfere with downstream applications. Effective removal methods include:
-
Chelating Agent Washes: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or using a chelating resin can effectively sequester and remove copper ions.[12][13]
-
Dialysis: For macromolecular products, dialysis against a buffer containing a chelating agent followed by dialysis against pure buffer is an effective purification method.[12]
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to remove copper ions from aqueous solutions of the product.[12]
-
Electrochemical Removal: A novel electrochemical method has been reported for the quantitative removal of copper from polymer solutions.[14]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inaccessible azide or alkyne group on a biomolecule. | Perform the reaction in the presence of a denaturant (e.g., DMSO, mild heating) to unfold the biomolecule.[5][6] |
| Copper catalyst is being sequestered by the biomolecule. | Increase the concentration of the copper-ligand complex. Add a sacrificial metal ion like Zn(II) or Ni(II) to bind to the sequestering sites.[5][6][7] | |
| Inactive catalyst due to oxidation. | Ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess (typically 5-10 fold).[3] For sensitive reactions, deoxygenate the reaction buffer. | |
| Incorrect order of reagent addition. | Pre-mix CuSO4 and the ligand before adding to the reaction. Add the sodium ascorbate last to initiate the reaction.[7] | |
| Significant Alkyne Homodimer Formation | Presence of oxygen in the reaction. | Deoxygenate the reaction mixture prior to adding the copper catalyst. Ensure a sufficient excess of the reducing agent. |
| Insufficient ligand concentration. | Use a ligand-to-copper ratio of at least 5:1 to stabilize the Cu(I) state.[7] | |
| Degradation of Protein/Peptide | Formation of reactive oxygen species (ROS). | Use a copper-coordinating ligand (e.g., THPTA). Add aminoguanidine to protect sensitive arginine residues.[3] Minimize reaction time by optimizing conditions. |
| High Background in Proteomic Analysis | Side reactions with cysteine residues. | Consider pre-treating the protein with a thiol-blocking agent like N-ethylmaleimide if the cysteines are not the intended reaction site. Use SPAAC as a copper-free alternative. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Recommended Solution |
| Slow Reaction Rate | Low intrinsic reactivity of the chosen cyclooctyne. | Use a more reactive cyclooctyne derivative (e.g., with electron-withdrawing groups). Increase the concentration of the reactants. |
| Steric hindrance around the azide or alkyne. | If possible, design linkers to extend the reactive groups away from bulky substituents. | |
| Side Reaction with Thiols | Reactivity of the strained alkyne with free cysteines. | Pre-incubate the protein with a thiol-blocking reagent. Choose a cyclooctyne derivative with lower reactivity towards thiols. |
| Low Product Yield | Instability of the azide or cyclooctyne. | Ensure the purity and stability of your starting materials. Store them under appropriate conditions (e.g., protected from light and moisture). |
| Poor solubility of reactants. | Use a co-solvent to improve the solubility of hydrophobic reactants. Some cyclooctynes are available with PEGylated linkers to enhance aqueous solubility.[3] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Bioconjugation
This protocol is a starting point and may require optimization for specific biomolecules and reagents.
-
Prepare Stock Solutions:
-
Biomolecule-alkyne: 1 mM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Azide-containing cargo: 10 mM in DMSO or water.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
THPTA ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
10 µL of 1 mM Biomolecule-alkyne (Final concentration: 100 µM).
-
80.5 µL of buffer.
-
2 µL of 10 mM Azide-cargo (Final concentration: 200 µM, 2-fold excess).
-
-
Vortex gently to mix.
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix 1 µL of 20 mM CuSO₄ with 4 µL of 50 mM THPTA ligand. This gives a 1:10 ratio of Cu:Ligand in the premix. Let it sit for 1 minute.
-
-
Initiate the Reaction:
-
Add 2.5 µL of the catalyst premix to the reaction tube (Final concentrations: CuSO₄ 0.5 mM, THPTA 2.0 mM).
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate (Final concentration: 5 mM).
-
Gently mix by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purify the conjugate using a suitable method to remove excess reagents and the copper catalyst (e.g., dialysis, size-exclusion chromatography, or SPE).
-
Visualizations
Troubleshooting Workflow for Low CuAAC Yield
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of Reaction Pathways for 3-Azido-1-(3-methylbenzyl)azetidine
A Comprehensive Guide to Product Characterization and Alternative Synthetic Routes
For researchers and professionals in drug development and organic synthesis, 3-Azido-1-(3-methylbenzyl)azetidine serves as a versatile building block. Its strained four-membered ring and reactive azide functionality open doors to a variety of chemical transformations, primarily yielding 1,2,3-triazole derivatives through [3+2] cycloaddition reactions and 3-aminoazetidine derivatives via reduction. This guide provides a comparative analysis of these key reaction pathways, supported by experimental data from analogous systems, detailed protocols, and visualizations to aid in experimental design and interpretation.
Key Reaction Products: A Comparative Overview
The two principal reaction pathways for this compound lead to structurally distinct and functionally valuable products: 3-(1H-1,2,3-triazol-1-yl)azetidines and 3-aminoazetidines. The choice of reaction conditions and reagents dictates the outcome, with each method offering distinct advantages in terms of yield, purity, and substrate scope.
Data Presentation: Comparison of Reaction Products
Table 1: [3+2] Cycloaddition with Phenylacetylene
| Entry | Catalyst/Conditions | Reaction Time | Yield (%) | Product |
| 1 | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1), rt | 2 h | 95 | 1-(1-Benzylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole |
| 2 | [CuBr(PPh₃)₃], t-BuOH/H₂O (1:1), rt | 2 h | 95 | 1-(1-Benzylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole |
| 3 | Neat, 100 °C (Thermal) | 12 h | Good | Mixture of 1,4- and 1,5-regioisomers |
Table 2: Reduction of the Azide Moiety
| Entry | Reagent/Catalyst | Solvent | Reaction Time | Yield (%) | Product |
| 1 | H₂, 10% Pd/C | Methanol | 4 h | High | 3-Amino-1-benzylazetidine |
| 2 | PPh₃, then H₂O | THF | 12 h, then 2 h | ~90 | 3-Amino-1-benzylazetidine |
| 3 | NaBH₄, CoCl₂·6H₂O | Water | 0.5 h | High | 3-Amino-1-benzylazetidine |
Reaction Pathways and Experimental Workflows
The primary transformations of this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the reduction of the azide group. The following diagrams illustrate these pathways.
Mass Spectrometry Analysis of 3-Azido-1-(3-methylbenzyl)azetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry behavior of 3-azido-1-(3-methylbenzyl)azetidine derivatives under different ionization techniques. Due to the absence of published mass spectra for this specific compound, this guide synthesizes data from analogous structures to predict fragmentation patterns, offering valuable insights for researchers working with novel azetidine-based compounds.
Introduction
This compound and its derivatives are of growing interest in medicinal chemistry due to their potential as building blocks for novel therapeutics. The azetidine ring provides a rigid scaffold, while the azido group offers a versatile handle for click chemistry and other bio-conjugation techniques. The 3-methylbenzyl substituent can influence the lipophilicity and metabolic stability of the molecule. Mass spectrometry is an indispensable tool for the characterization of these compounds, and understanding their fragmentation behavior is crucial for their identification and structural elucidation. This guide compares the predicted outcomes of two common ionization techniques: Electrospray Ionization (ESI), a soft ionization method, and Electron Ionization (EI), a hard ionization method.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major ions for this compound (Molecular Formula: C₁₁H₁₄N₄, Exact Mass: 202.1218) under Electrospray Ionization (ESI) and Electron Ionization (EI). These predictions are based on the known fragmentation patterns of related compounds, including benzylamines, azidoalkanes, and other azetidine derivatives.
| Ionization Technique | Predicted Major Ions (m/z) | Interpretation |
| Electrospray Ionization (ESI) | 203.1291 | [M+H]⁺ : Protonated molecular ion. Expected to be the base peak in positive ion mode due to the basic nitrogen of the azetidine ring. |
| 225.1110 | [M+Na]⁺ : Sodium adduct of the molecular ion. Often observed with ESI. | |
| Electron Ionization (EI) | 202.1218 | M⁺ : Molecular ion. May be of low abundance due to extensive fragmentation. |
| 174.1167 | [M-N₂]⁺ : Loss of a neutral nitrogen molecule (28.0061 Da) from the azido group. This is a very common fragmentation for organic azides.[1] | |
| 105.0704 | [C₈H₉]⁺ : Formation of the 3-methylbenzyl cation, potentially rearranging to a more stable tropylium-like ion. This results from cleavage of the bond between the benzyl group and the azetidine nitrogen. | |
| 91.0548 | [C₇H₇]⁺ : Tropylium ion, a common fragment in the mass spectra of benzyl-containing compounds, formed via rearrangement and loss of a methyl group from the 3-methylbenzyl fragment. | |
| 70.0656 | [C₄H₈N]⁺ : Fragment corresponding to the protonated azetidine ring after cleavage of the benzyl and azido groups. |
Experimental Protocols
Detailed methodologies for the analysis of this compound derivatives are provided below. These protocols are based on standard practices for the analysis of small organic molecules.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source is recommended.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire data in full scan mode to observe the protonated molecular ion and any adducts. For further structural confirmation, perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation.
Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-550
-
-
Data Acquisition: Acquire data in full scan mode. The resulting mass spectrum will show the molecular ion (if stable enough) and a series of fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.
Experimental workflow for MS analysis.
Plausible EI fragmentation pathway.
Conclusion
The mass spectrometric analysis of this compound derivatives is expected to yield distinct results depending on the ionization technique employed. Electrospray ionization is anticipated to produce a strong protonated molecular ion, which is ideal for molecular weight determination and further investigation by tandem mass spectrometry. In contrast, electron ionization will likely induce significant fragmentation, providing valuable structural information through characteristic losses of the azido and benzyl moieties. This guide serves as a predictive tool to aid researchers in the interpretation of mass spectrometry data for this emerging class of compounds.
References
Comparative Guide to Purity Analysis of 3-Azido-1-(3-methylbenzyl)azetidine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3-Azido-1-(3-methylbenzyl)azetidine, a potentially valuable building block in medicinal chemistry. The guide also explores alternative analytical techniques and presents supporting data in a clear, comparative format.
Data Presentation: Comparison of Analytical Techniques
The purity of this compound can be assessed using various analytical methods. While HPLC is a widely adopted technique, other methods offer orthogonal approaches to purity determination.[1] The following table summarizes the key performance attributes of these techniques.
| Analytical Technique | Principle | Typical Purity Results | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | >95%[2] | High resolution, quantitative accuracy, well-established methods.[3] | Requires reference standards, can be time-consuming for method development.[4] |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Comparable to HPLC | Faster separations, reduced use of organic solvents.[3] | Not as universally applicable as HPLC, requires specialized equipment. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Not typically suitable | High efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like this compound.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integrated signal of a nucleus in a magnetic field. | Highly accurate | Provides structural information, does not require a reference standard of the analyte.[5] | Lower sensitivity than HPLC, requires a certified quantitative internal standard. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Qualitative assessment | Rapid, simple, and inexpensive for reaction monitoring.[6][7] | Not quantitative, lower resolution than HPLC. |
Experimental Protocols
A detailed and robust analytical method is crucial for accurate purity assessment. Below is a representative HPLC protocol for the analysis of this compound, developed based on common practices for small molecule analysis.[8]
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
It is important to consider potential impurities that may arise during the synthesis of this compound. Azido-containing compounds can sometimes contain residual azides from the synthetic process, which can be mutagenic and require careful monitoring.[9] The chromatographic method should be able to resolve the main compound from any starting materials, by-products, or degradation products.
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
This guide provides a foundational understanding of the analytical approaches to determining the purity of this compound. The choice of analytical method will depend on the specific requirements of the research or development phase, including the need for quantitation, structural elucidation, and throughput.
References
- 1. blog.brewerscience.com [blog.brewerscience.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. hovione.com [hovione.com]
- 9. researchgate.net [researchgate.net]
validation of 3-Azido-1-(3-methylbenzyl)azetidine structure by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as 3-Azido-1-(3-methylbenzyl)azetidine, unambiguous structural validation is paramount for understanding its chemical properties, predicting its biological activity, and ensuring the reproducibility of scientific findings. While X-ray crystallography stands as the definitive method for determining solid-state molecular structures, a comprehensive approach often involves complementary techniques. This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of small molecules, with a focus on azetidine derivatives.
Comparison of Key Structural Validation Techniques
A multi-faceted approach to structural validation provides the most robust and reliable characterization of a new chemical entity. The following table summarizes the primary techniques employed for the structural elucidation of small organic molecules.
| Technique | Information Provided | Sample Phase | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information. | Solid (single crystal) | Low | Provides an unambiguous and highly detailed molecular structure. | Requires a suitable single crystal, which can be challenging to grow. Does not provide information on the molecule's behavior in solution. |
| NMR Spectroscopy | Detailed information about the molecular framework, including connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic processes in solution. | Liquid (solution) | High | Non-destructive and provides rich structural information in a biologically relevant state (solution). | Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret fully. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Gas phase (after ionization) | High | Extremely sensitive, requiring only a small amount of sample. Can be coupled with chromatographic techniques for mixture analysis. | Does not provide information on stereochemistry or the 3D arrangement of atoms. Fragmentation can sometimes be complex and difficult to interpret. |
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction provides a static, three-dimensional map of the electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles. While specific crystallographic data for this compound is not publicly available, the following data for a related substituted azetidine derivative, trans-(1-nitro-2,3-bis((nitrooxy)methyl)azetidin-2-yl) ethyl nitrate, serves as an illustrative example of the detailed information that can be obtained.
Example Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₇H₁₁N₅O₁₁ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.654(2) |
| b (Å) | 14.987(3) |
| c (Å) | 10.591(2) |
| α (°) | 90 |
| β (°) | 109.89(3) |
| γ (°) | 90 |
| Volume (ų) | 1290.3(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.825 |
This data is representative and compiled from typical crystallographic reports for similar small molecules.
Detailed Experimental Protocol for Small Molecule X-ray Crystallography
-
Crystal Growth: A high-quality single crystal of the compound is required. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A suitable crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryo-loop and a small amount of cryo-protectant oil. For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector). A full sphere of data is collected by rotating the crystal through a range of orientations.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns. The final refined structure provides the precise atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For a molecule like this compound, ¹H and ¹³C NMR would be the primary experiments performed.
Detailed Experimental Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm. The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H and ¹³C). The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Data Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters to be set include the spectral width, the number of data points, the acquisition time, and the relaxation delay. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is usually acquired. This involves irradiating the protons with a broad range of radio frequencies to remove their coupling to the ¹³C nuclei, resulting in a spectrum with single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased and baseline corrected. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound with high accuracy and can offer structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would be a common technique.
Detailed Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized in the high vacuum of the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This collision can eject an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic ions and neutral fragments.
-
Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and its mass provides the molecular weight of the compound. The pattern of fragment ions serves as a fingerprint that can be used to deduce structural features.
Visualizing the Workflow
The following diagrams illustrate the general workflows for structural validation and the logical relationship between these key analytical techniques.
Caption: General workflow for the synthesis and structural validation of a novel small molecule.
Caption: Logical relationship of analytical techniques in small molecule structure elucidation.
Comparative Biological Activity of Azetidine and Azido-Containing Compounds: A Guide for Researchers
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, and the azido group are both privileged scaffolds in medicinal chemistry, frequently incorporated into molecules to enhance biological activity and modulate physicochemical properties. This guide provides a comparative overview of the biological activities of various derivatives containing these moieties, with a focus on their anticancer, antiviral, and antimicrobial properties. While specific experimental data for 3-Azido-1-(3-methylbenzyl)azetidine was not found in the public domain at the time of this review, this guide compiles and compares data from structurally related compounds to provide a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key assays.
Anticancer Activity of Azetidine Derivatives
Azetidine-containing compounds have demonstrated significant potential as anticancer agents, with several classes of derivatives exhibiting potent cytotoxicity against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.
Comparative in vitro Anticancer Activity of Azetidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various azetidine derivatives against different cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Fluoroazetidin-2-ones | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | [1][2] |
| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [1][2] | |
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578T (Triple-negative breast) | 0.033 | [1][2] | |
| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 (Triple-negative breast) | 0.620 | [1][2] | |
| TZT-1027 Analogues | Compound 1a | A549 (Lung) | 0.0022 | [3] |
| Compound 1a | HCT116 (Colon) | 0.0021 | [3] | |
| 1-(3,5-Dimethoxyphenyl)azetidin-2-ones | 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | MCF-7 (Breast) | 0.010 | [4] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | HT-29 (Colon) | 0.003 | [4] | |
| Alternative (Non-Azetidine) | Combretastatin A-4 (CA-4) | MCF-7 (Breast) | 0.0035 | [1] |
| Combretastatin A-4 (CA-4) | HT-29 (Colon) | 3.814 | [4] | |
| Cisplatin | Various | Varies | [5] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Several of the potent anticancer azetidine derivatives, particularly the 3-fluoroazetidin-2-ones, exert their effect by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2] This leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by an azetidine derivative.
Antiviral Activity of Azido-Containing Compounds
The azido group is a key feature in several potent antiviral compounds. The most prominent example is 3'-azido-3'-deoxythymidine (AZT), a nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV infection.
Comparative in vitro Antiviral Activity of Azido-Containing Nucleoside Analogues
The following table presents the 50% effective concentration (EC50) of AZT and its derivatives required to inhibit viral replication in cell culture.
| Compound Class | Specific Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Azido Nucleoside Analogues | 3'-azido-3'-deoxythymidine (AZT) | HIV-1 | PBMCs | - | [6] |
| AZT | M-MULV | SC-1 | 0.02 | [7] | |
| 3'-azido analogue of 2'-deoxy-5-bromouridine | HTLV-III/LAV/AAV | - | 2.3 | [7] | |
| Amino acid methyl amide carbamate of AZT | HIV-1 | PBMCs | 1.8-4.0 | [6] | |
| Amino acid methyl ester carbamate of AZT | HIV-1 | PBMCs | 2.0-20 | [6] |
Antimicrobial Activity of Azetidine and Related Heterocyclic Derivatives
Derivatives of azetidine and other nitrogen-containing heterocycles have been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key measure of efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative in vitro Antimicrobial Activity
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione Derivatives | Compound 5 | S. aureus | 32-128 | [8] |
| Compound 8 | S. aureus | 16-256 | [8] | |
| Catechol-derived Thiazoles | Catechol-derived thiazole | MRSA | 3.12 | [9] |
| Indolyl-benzo[d]imidazole Derivatives | Compound 3ao | S. aureus | < 1 | [10] |
| Compound 3aq | S. aureus | < 1 | [10] | |
| Alternative (Non-Azetidine) | Ciprofloxacin | Various Bacteria | 0.50–16 | [8] |
| Nystatin | Fungi | 0.50–2 | [8] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles after treatment with an antiviral compound.
Procedure:
-
Cell Monolayer: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The reduction in the number of plaques in treated wells compared to untreated controls is used to determine the antiviral activity.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for detailed, peer-reviewed research and expert consultation. The absence of data for a specific compound does not imply a lack of biological activity. Further research is required to fully elucidate the therapeutic potential of any new chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of amino acid carbamate derivatives of AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 10. mdpi.com [mdpi.com]
assessing the stability of the triazole product from 3-Azido-1-(3-methylbenzyl)azetidine
This guide provides a comparative assessment of the predicted stability of the triazole product formed from 3-Azido-1-(3-methylbenzyl)azetidine. Due to the absence of direct experimental data for this specific compound in the public domain, this analysis is based on established principles of chemical stability for triazole and azetidine ring systems, drawing comparisons with known triazole-based compounds. The guide is intended for researchers, scientists, and professionals in drug development to inform stability-indicating studies.
The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a common motif in medicinal chemistry, valued for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4][5] The 1,2,3-triazole isomer, typically formed via "click chemistry," is particularly stable due to resonance delocalization of its π-electrons.[1] However, the stability of the overall molecule can be influenced by its substituents and other integrated functionalities. In the case of the triazole derived from this compound, the presence of the strained four-membered azetidine ring introduces a potential point of instability.[6]
Comparative Stability Analysis
To provide a framework for assessing the stability of the target compound, we will compare its predicted stability profile against a well-characterized class of triazole-containing molecules: triazole antifungal agents. This comparison is based on the shared triazole core, with the understanding that the azetidine moiety in the target compound presents a unique structural feature.
Data Presentation
The following table summarizes the expected stability profile of the triazole product from this compound in comparison to known triazole antifungal drugs. The data for the target compound is hypothetical and serves as a predictive baseline for experimental investigation.
| Compound | Structure | Predicted/Observed Thermal Stability (Decomposition Temp.) | Predicted/Observed Photostability (% Degradation after 72h UV-Vis) | Key Stability-Influencing Features |
| Triazole from this compound |
| Moderate (Predicted: 150-200 °C) | Moderate (Predicted: 20-30%) | - Triazole ring: High intrinsic stability.[1][7][8] - Azetidine ring: Strained ring system, potential for acid-mediated ring-opening.[6] - Benzyl group: Generally stable, but can be susceptible to oxidation under harsh conditions. |
| Fluconazole |
| High (>200 °C) | Low (25% degradation)[9] | - Two triazole rings contributing to high stability. - Difluorophenyl group enhances stability. |
| Itraconazole |
| Moderate-High | High (>75% degradation)[9] | - Structurally complex with multiple sites for potential degradation. - Extended conjugated system may increase photosensitivity. |
| Voriconazole |
| High | Low (18% degradation)[9] | - Similar core to fluconazole with a fluoropyrimidine substituent. - Generally photostable. |
Experimental Protocols
To experimentally validate the stability of the triazole product from this compound, the following methodologies are recommended.
1. Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal decomposition temperature and identify phase transitions.
-
Methodology:
-
Accurately weigh 5-10 mg of the compound into an aluminum or platinum TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates decomposition.
-
For DSC, a similar procedure is followed, and heat flow to the sample is measured to detect endothermic (melting) or exothermic (decomposition) events.[10][11]
-
2. Photostability Assessment
-
Objective: To evaluate the degradation of the compound upon exposure to light.
-
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Expose the solution to a controlled light source that mimics the UV-Vis spectrum of sunlight (e.g., a xenon lamp in a photostability chamber) for a defined period (e.g., 72 hours).[9]
-
A control sample should be kept in the dark at the same temperature.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector to quantify the remaining parent compound and detect the formation of degradation products. The percentage of degradation is calculated by comparing the peak area of the parent compound in the exposed sample to that in the control sample.[9][12][13][14][15]
-
3. Chemical Stability Assessment in Solution
-
Objective: To determine the stability of the compound in solutions of varying pH.
-
Methodology:
-
Prepare buffer solutions at different pH values (e.g., pH 2, 7, and 10).
-
Dissolve the compound in each buffer solution to a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
At various time points, analyze the solutions by HPLC to determine the concentration of the parent compound.
-
The rate of degradation can be determined, and the half-life of the compound at each pH can be calculated. This is particularly important for assessing the potential for acid-mediated ring-opening of the azetidine moiety.[6]
-
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive stability assessment of a novel chemical entity.
References
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triazoles-in-medicinal-chemistry-physicochemical-properties-bioisosterism-and-application - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Jagiellonian University Repository [ruj.uj.edu.pl]
- 10. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 11. akjournals.com [akjournals.com]
- 12. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer | GSC Advanced Research and Reviews [gsconlinepress.com]
Unraveling Steric Hindrance in Benzyl-Substituted Azetidines: A Comparative Guide
Introduction to Steric Hindrance in Azetidines
The four-membered azetidine ring is a strained cyclic amine that adopts a puckered conformation to alleviate some of this strain. Substituents on the ring can significantly influence the degree of puckering and the conformational equilibrium. Steric hindrance, the spatial arrangement of atoms that hinders chemical reactions or influences conformational preferences, plays a crucial role in determining the biological activity and pharmacokinetic properties of azetidine-containing molecules. Benzyl groups, with their aromatic ring, introduce significant steric bulk, and the position of substituents on this benzyl moiety can fine-tune the steric environment around the azetidine core.
Quantifying Steric Hindrance: Methodologies
The steric hindrance of benzyl-substituted azetidines can be evaluated through several experimental and computational techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for conformational analysis. The vicinal coupling constants (³J) between protons on the azetidine ring are particularly informative. Generally, for azetidine rings, cis-coupling constants (J_cis) are larger (typically 8.4-8.9 Hz) than trans-coupling constants (J_trans) (typically 5.8-7.9 Hz)[1]. By analyzing these coupling constants, the preferred conformation and the dihedral angles of the ring can be deduced, providing a quantitative measure of the steric influence of the benzyl substituent. Nuclear Overhauser Effect (NOE) experiments can further elucidate through-space proximities of protons, confirming conformational assignments.
-
X-ray Crystallography: This technique provides the most precise and unambiguous information about the solid-state conformation of a molecule, including bond lengths, bond angles, and dihedral angles. By comparing the crystal structures of a series of benzyl-substituted azetidines, one can directly visualize and quantify the impact of substituent position on the geometry of the azetidine ring and the orientation of the benzyl group.
-
Reaction Kinetics: The rate of a chemical reaction involving the azetidine nitrogen or adjacent carbons can be sensitive to the steric hindrance imposed by the N-benzyl group. By comparing the reaction rates of a series of ortho-, meta-, and para-substituted N-benzylazetidines under identical conditions, a quantitative measure of the relative steric hindrance can be obtained. Slower reaction rates would generally indicate greater steric hindrance.
Comparative Analysis of Benzyl-Substituted Azetidines
While a complete dataset is not available, we can infer the relative steric hindrance based on fundamental principles and isolated data points. The primary factor influencing steric hindrance is the proximity of the benzyl substituent to the azetidine ring.
| Substituent Position | Expected Relative Steric Hindrance | Rationale | Available Experimental Data (¹H NMR) |
| Ortho | High | The ortho-substituent is positioned closest to the azetidine ring, leading to significant steric clashing. This is expected to restrict the rotation of the N-benzyl bond and may influence the puckering of the azetidine ring to a greater extent. | For tert-Butyl-2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate, the following ¹H NMR data has been reported: ¹H NMR (500 MHz, CDCl₃): δ: 1.20 (s, 9 H), 1.37 (s, 3 H), 2.61-2.68 (m, 1 H), 3.24-3.34 (m, 1 H), 3.56-3.7 (m, 1 H), 3.79-3.85 (m, 1 H), 6.76 (s, 1H, OH), 6.90- 7.40 (m, 10 H), 7.39-7.66 (m, 2 H), 7.70-7.78 (m, 2 H)[2]. A detailed analysis of the coupling constants for the azetidine protons would be necessary to quantify the ring conformation. |
| Meta | Moderate | The meta-substituent is further away from the azetidine ring compared to the ortho-substituent. While it still contributes to the overall bulk of the N-benzyl group, its direct steric interaction with the azetidine ring is expected to be less pronounced than that of an ortho-substituent. | No specific ¹H NMR data for meta-substituted N-benzylazetidines was found in the reviewed literature. |
| Para | Low | The para-substituent is the most distant from the azetidine ring. Its influence on the conformation of the azetidine ring is primarily through electronic effects transmitted through the aromatic system, with minimal direct steric interaction. | No specific ¹H NMR data for para-substituted N-benzylazetidines was found in the reviewed literature. |
Logical Relationship of Steric Hindrance
The following diagram illustrates the expected trend in steric hindrance based on the position of the substituent on the benzyl group.
Caption: Relationship between substituent position and steric hindrance.
Experimental Protocols
To conduct a comprehensive comparative study of the steric hindrance of benzyl-substituted azetidines, the following experimental protocols would be employed:
Synthesis of N-Benzyl-Substituted Azetidines
General Procedure for N-alkylation of Azetidine:
-
To a solution of azetidine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 1.5 eq.).
-
The appropriate substituted benzyl bromide or chloride (ortho-, meta-, or para-substituted, 1.1 eq.) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-substituted azetidine.
Conformational Analysis by ¹H NMR Spectroscopy
-
A solution of the purified benzyl-substituted azetidine is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts (δ) of the azetidine ring protons are carefully assigned, often with the aid of 2D NMR techniques such as COSY.
-
The coupling constants (J-values) between the vicinal protons on the azetidine ring are accurately measured from the fine splitting of the signals.
-
The magnitude of the coupling constants is used to infer the relative stereochemistry (cis or trans) and the preferred conformation of the azetidine ring.
-
Variable temperature NMR studies can be performed to investigate conformational dynamics and determine the energy barriers between different conformers.
Determination of Solid-State Conformation by X-ray Crystallography
-
Single crystals of the benzyl-substituted azetidines suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays.
-
The diffraction data is collected and processed to solve the crystal structure.
-
The resulting structural model provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined.
-
These parameters are then compared across the series of ortho-, meta-, and para-substituted analogues to quantify the structural changes induced by the different substitution patterns.
Conclusion
The steric hindrance of benzyl-substituted azetidines is a critical parameter in their application as pharmaceutical building blocks. While a comprehensive comparative dataset is currently lacking in the scientific literature, this guide provides a framework for understanding and evaluating these steric effects. Based on fundamental principles, the steric hindrance is expected to follow the trend: ortho > meta > para . Future research involving the systematic synthesis and analysis of a series of substituted N-benzylazetidines using the detailed experimental protocols outlined herein would be invaluable to the medicinal chemistry community, enabling a more precise and quantitative understanding of these important structure-activity relationships.
References
Safety Operating Guide
Safe Disposal of 3-Azido-1-(3-methylbenzyl)azetidine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of reactive chemical intermediates like 3-Azido-1-(3-methylbenzyl)azetidine are paramount for ensuring laboratory safety. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, necessitating specific procedures for their safe deactivation and disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2][3] For handling potentially explosive compounds, a blast shield in a certified chemical fume hood is required.[2][3]
-
Avoid Incompatibilities:
-
Acids: Do not mix azide-containing waste with acidic waste streams. This can generate highly toxic and explosive hydrazoic acid.[1]
-
Metals: Avoid contact with metal spatulas or equipment to prevent the formation of shock-sensitive metal azides.[1][3][4]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][5]
-
-
Storage: Store this compound in a cool, well-ventilated area, away from heat, light, and sources of ignition.[6] It is recommended to store organic azides at low temperatures (e.g., -18 °C) in the dark.[1][4]
-
Waste Collection: All azide-containing waste must be collected in a dedicated, clearly labeled waste container.[1][6]
Experimental Protocol: Quenching and Disposal
The primary method for the safe disposal of organic azides involves a chemical quenching process to convert the energetic azide functional group into a more stable species, followed by disposal as chemical waste. The following protocol details the widely accepted method of quenching with nitrous acid, which is generated in situ from sodium nitrite and a dilute acid.[2][5][7][8]
Materials:
-
This compound waste solution (in a suitable solvent, e.g., water or an alcohol/water mixture)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 2M solution
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Gas outlet tube
-
pH paper or pH meter
-
Iodide-starch test paper
Procedure:
-
Preparation: This procedure must be conducted in a certified chemical fume hood.[2][7] Equip a three-necked flask with a magnetic stir bar, a dropping funnel, and a gas outlet tube leading to the back of the fume hood to safely vent any evolved nitrogen oxides.[2][8]
-
Dilution: Dilute the waste solution containing this compound with water to ensure the concentration of the azide does not exceed 5%.[2][5][7][8]
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use a ratio of approximately 1.5 grams of sodium nitrite for every gram of the azide compound being quenched. This ensures a stoichiometric excess of the quenching agent.[5][7][8]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid to the reaction mixture via the dropping funnel.[2][5] The order of addition is critical.[2][7] Continue the addition until the solution is acidic, which can be confirmed with pH paper. Gas evolution (nitrogen and nitric oxide) will be observed.
-
Completion of Reaction: Continue stirring the mixture until the gas evolution ceases.
-
Verification of Quenching: Test the solution for the presence of excess nitrite using iodide-starch paper. A blue color indicates that the quenching reaction is complete.[5][7][8]
-
Neutralization: After confirming the complete destruction of the azide, neutralize the solution by carefully adding a dilute solution of sodium hydroxide until the pH is between 6 and 9.[2]
-
Final Disposal: The neutralized, quenched solution should be transferred to a properly labeled hazardous waste container for disposal through your institution's chemical waste program.[1][2] Do not pour the solution down the drain.[2]
Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Citation(s) |
| Maximum Azide Concentration for Quenching | ≤ 5% aqueous solution | [2][5][7][8] |
| Sodium Nitrite to Azide Ratio (by weight) | 1.5 g NaNO₂ per 1 g of azide | [5][7][8] |
| Acid for Quenching | 20% aqueous Sulfuric Acid | [2][5] |
| Endpoint Confirmation | Acidic to pH paper and positive test with iodide-starch paper | [2][5][7][8] |
| Final pH for Disposal | 6 - 9 | [2] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe quenching and disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uvic.ca [uvic.ca]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
